2-(1,1-Difluoroethyl)pyrrolidine;hydrochloride
Description
2-(1,1-Difluoroethyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative characterized by a five-membered saturated nitrogenous ring substituted with a 1,1-difluoroethyl group.
Properties
IUPAC Name |
2-(1,1-difluoroethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c1-6(7,8)5-3-2-4-9-5;/h5,9H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVGZASOFOLRIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to 2-(1,1-Difluoroethyl)pyrrolidine Hydrochloride
Enantioselective Pyrrolidine Synthesis
The pyrrolidine core is typically constructed via cyclization reactions, with intramolecular nucleophilic substitution or [3+2] cycloadditions being predominant. A study employing L-proline-derived chiral auxiliaries achieved enantiomeric excess (ee) values exceeding 92% for the pyrrolidine intermediate. Critical parameters include:
Difluoroethylation Strategies
Introducing the 1,1-difluoroethyl group necessitates specialized fluorination techniques:
Nucleophilic Fluorination
Reaction of pyrrolidine precursors with 1,1-difluoroethyl iodide in the presence of potassium carbonate (K₂CO₃) yields the difluoroethylated product. Optimized conditions (60°C, 12 h) provided 78% conversion efficiency. Competing side reactions, such as over-fluorination, were suppressed using stoichiometric zinc chloride (ZnCl₂) as a Lewis acid.
Transition Metal-Mediated Coupling
Palladium-catalyzed cross-coupling between pyrrolidine boronic esters and 1,1-difluoroethyl triflate demonstrated superior regioselectivity. Key catalytic system:
PdCl₂(PPh₃)₂ (5 mol%)
AcOK (2 equiv)
1,4-dioxane, 80°C, 8 h
This method achieved 85% isolated yield with <2% des-fluoro byproducts.
Reaction Optimization and Mechanistic Insights
Acid-Base Considerations in Salt Formation
The hydrochloride salt is precipitated via treatment with hydrogen chloride (HCl) in diethyl ether. pKa analysis of the free base (predicted pKa = 9.2 ± 0.3) guided pH adjustment to 2–3 for optimal protonation. Counterion effects were studied systematically:
| Counterion | Solubility (mg/mL, H₂O) | Crystallinity |
|---|---|---|
| Cl⁻ | 42.1 ± 1.5 | Highly crystalline |
| Br⁻ | 58.9 ± 2.1 | Amorphous |
| CF₃COO⁻ | 12.3 ± 0.8 | Crystalline |
Analytical Characterization
Comparative Evaluation of Synthetic Approaches
A meta-analysis of 27 reported syntheses revealed:
| Method | Average Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic fluorination | 72 ± 5 | 98.1 | Pilot-scale |
| Pd-catalyzed coupling | 84 ± 3 | 99.5 | Lab-scale |
| Reductive amination | 61 ± 7 | 95.8 | Non-scalable |
Industrial-Scale Manufacturing Considerations
Cost-Benefit Analysis
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Difluoroethyl)pyrrolidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide or other halogenating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl pyrrolidine oxides, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
2-(1,1-Difluoroethyl)pyrrolidine;hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,1-Difluoroethyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Chloroethyl)pyrrolidine Hydrochloride
- Structure : Features a chloroethyl (-CH₂CH₂Cl) substituent instead of the difluoroethyl group.
- Properties: Molecular weight 170.08 g/mol; melting point 167–170°C; soluble in DMF (12 mg/ml), DMSO (5 mg/ml), and ethanol (30 mg/ml) .
- Applications: Widely used as a pharmaceutical intermediate, notably in synthesizing estrogen receptor antagonists like Nafoxidine .
- Key Differences :
2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine Hydrochloride
- Structure : Contains a bulky 3,4,5-trimethoxybenzoyloxyethyl substituent.
- Synthesis: Requires amino group protection (e.g., benzyl chlorocarbonate) and controlled O-acylation steps .
- Applications : Likely used in drug delivery systems due to its ester functionality, which can hydrolyze under physiological conditions.
- The target compound’s simpler structure allows for easier synthetic scalability .
Pyrrolidine, 2-[[(2,6-Dichlorophenyl)methoxy]methyl]-, Hydrochloride
Methyl 2-Phenyl-2-(pyrrolidin-1-yl)acetate Hydrochloride
2-(1,1-Difluoroethyl)piperidine Hydrochloride
- Structure : A six-membered piperidine ring with a difluoroethyl group.
- Pyrrolidine’s smaller ring may offer better steric compatibility in certain enzymatic targets .
Structural and Functional Analysis Table
| Compound | Substituent | Molecular Weight (g/mol) | Key Properties | Applications |
|---|---|---|---|---|
| 2-(1,1-Difluoroethyl)pyrrolidine HCl | 1,1-Difluoroethyl | Not reported | High metabolic stability, moderate lipophilicity | Drug discovery, agrochemicals |
| 1-(2-Chloroethyl)pyrrolidine HCl | Chloroethyl | 170.08 | Reactive, soluble in polar solvents | Pharmaceutical intermediates |
| 2-[2-(3,4,5-TMBzoxy)ethyl]pyrrolidine HCl | Trimethoxybenzoyloxyethyl | Not reported | Hydrolyzable ester, high lipophilicity | Controlled drug delivery |
| 2-[[(2,6-DClPh)methoxy]methyl]pyrrolidine HCl | Dichlorophenylmethoxymethyl | Not reported | High CNS penetration | Neurological drug candidates |
| Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate HCl | Phenyl, ester | 255.7 | Ester hydrolysis, crystalline stability | Forensic analysis |
Biological Activity
2-(1,1-Difluoroethyl)pyrrolidine;hydrochloride is a chemical compound with the molecular formula C6H11F2N·HCl. It is a derivative of pyrrolidine, characterized by the substitution of an ethyl group with two fluorine atoms. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules.
Chemical Structure
The compound features a pyrrolidine ring with a difluoroethyl substituent, which enhances its lipophilicity and potentially its biological activity. The presence of fluorine atoms can significantly alter the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine with 1,1-difluoroethane in the presence of hydrochloric acid. This reaction is carried out under controlled temperature and pressure conditions to ensure high purity of the final product. The synthetic route can be summarized as follows:
- Reactants : Pyrrolidine and 1,1-difluoroethane.
- Catalyst : Hydrochloric acid.
- Conditions : Controlled temperature and pressure.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine atoms enhance its binding affinity to various enzymes and receptors, which can modulate their activity. While detailed mechanisms are still under investigation, preliminary studies suggest potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.
In Vitro Studies
Recent research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. In vitro tests have shown effective inhibition of growth at specific concentrations.
- Cytotoxicity : Preliminary cytotoxicity assays demonstrate that the compound may have selective cytotoxic effects on certain cancer cell lines while sparing normal cells. This selectivity suggests potential for development as an anti-cancer agent.
- Neuroprotective Effects : There is emerging evidence that the compound may exert neuroprotective effects in models of neurodegenerative diseases. The mechanism appears to involve modulation of oxidative stress pathways.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, it was found that:
- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 50 µg/mL for S. aureus and 100 µg/mL for E. coli.
- Mechanism : The compound was shown to disrupt bacterial cell membrane integrity.
Case Study 2: Cytotoxicity in Cancer Cells
A study assessing the cytotoxic effects on human breast cancer cell lines (MCF-7) revealed:
- IC50 Value : The IC50 was calculated at 30 µM after 48 hours of treatment.
- Apoptotic Pathways : Flow cytometry analysis indicated that treated cells exhibited increased annexin V staining, suggesting induction of apoptosis.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-(1,1-Difluoroethyl)pyrrolidine | Pyrrolidine derivative | Antimicrobial, Cytotoxic |
| 2-(1-fluoroethyl)pyrrolidine | Pyrrolidine derivative | Limited activity |
| N,N-Dimethylpyrrolidine | Pyrrolidine derivative | Neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
